Deuterium oxide

Description

This compound is a stable, non-radioactive isotopic form of water, containing 2 atoms of deuterium (D) and one atom of oxygen (2D2O), with DNA-labeling activity. Upon ingestion of this compound, 2H is incorporated into the deoxyribose moiety of DNA of newly divided cells. Rapidly dividing cells, as in the case of B-cell chronic lymphocytic leukemia (B-CLL), can be labeled with this compound and measured using gas chromatography and/or mass spectrometry.

The isotopic compound of hydrogen of mass 2 (deuterium) with oxygen. (From Grant and Hackh's Chemical Dictionary, 5th ed) It is used to study mechanisms and rates of chemical or nuclear reactions, as well as biological processes.

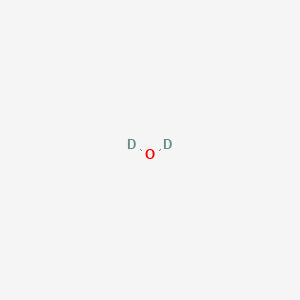

Structure

3D Structure

Propriétés

IUPAC Name |

deuterated water | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142473-50-5, 26352-74-9 | |

| Record name | Water-d2, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142473-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water-d2, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26352-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4051243 | |

| Record name | Deuterium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Sax] | |

| Record name | Deuterium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

101.42 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1044 at 25 °C. Temp of max density 11.23 °C; 1.1059 at 11.23 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.999 kPa at 20 °C, 20.6 mm Hg at 25 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

7789-20-0 | |

| Record name | Water-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterium oxide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deuterium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUTERIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65BV539M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.81 °C; triple point 3.82 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterium Oxide versus Water for Researchers, Scientists, and Drug Development Professionals

An In-depth Analysis of Deuterium Oxide (D₂O) and Protium Oxide (H₂O) for Scientific and Pharmaceutical Applications

This technical guide provides a detailed comparison of the physical and chemical properties of this compound (heavy water, D₂O) and protium oxide (light water, H₂O). Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows affected by isotopic substitution.

Core Physical and Chemical Properties: A Quantitative Comparison

This compound is physically and chemically similar to protium oxide, yet the seemingly small difference in isotopic composition of hydrogen leads to significant variations in their properties. These differences stem from the greater mass of deuterium, which possesses a neutron in addition to a proton, making it approximately twice as heavy as protium. This increased mass alters the strength of the oxygen-hydrogen bonds, influencing a wide range of physical and chemical characteristics.

Physical Properties

The substitution of protium with deuterium results in notable changes in the physical properties of water, as summarized in the table below. These differences are primarily due to stronger intermolecular hydrogen bonding in D₂O compared to H₂O.

| Property | This compound (D₂O) | Protium Oxide (H₂O) |

| Molar Mass | 20.028 g/mol [1] | 18.015 g/mol |

| Melting Point | 3.82 °C[1][2] | 0.00 °C |

| Boiling Point | 101.42 °C[1][2] | 100.00 °C |

| Density at 25 °C | 1.1044 g/cm³[1] | 0.9970 g/cm³ |

| Temperature of Maximum Density | 11.23 °C | 3.98 °C |

| Viscosity at 25 °C | 1.107 cP[1] | 0.890 cP |

| Surface Tension at 25 °C | 71.93 mN/m[1] | 71.99 mN/m |

| Dielectric Constant at 25 °C | 78.06 | 78.39 |

| Refractive Index (20 °C, D-line) | 1.3283[1] | 1.3330 |

Chemical Properties

The chemical behavior of D₂O also differs from H₂O, most notably in its dissociation and the resulting kinetic isotope effects.

| Property | This compound (D₂O) | Protium Oxide (H₂O) |

| Ion Product (at 25 °C) | K_w = 1.35 x 10⁻¹⁵[3][4] | K_w = 1.00 x 10⁻¹⁴ |

| pD/pH of Neutral Solution (at 25 °C) | pD = 7.44[3][4] | pH = 7.00 |

| Acidity | Less acidic; O-D bond is stronger than O-H bond. | More acidic. |

Experimental Protocols for Property Determination

Accurate determination of the physical and chemical properties of D₂O and H₂O is crucial for their application in research and drug development. The following sections detail standard experimental methodologies for measuring key properties.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a Bingham-type pycnometer.[2][5][6]

Methodology:

-

Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.[6] Determine the mass of the empty, dry pycnometer. Fill the pycnometer with deionized H₂O of a known temperature and determine its mass. Use the known density of H₂O at that temperature to calculate the exact volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the sample liquid (D₂O or H₂O).

-

Temperature Equilibration: Place the filled pycnometer in a constant-temperature bath until it reaches thermal equilibrium.[5]

-

Mass Determination: Carefully remove the pycnometer from the bath, dry the exterior, and accurately measure its mass.

-

Calculation: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to obtain the mass of the liquid. Divide the mass of the liquid by the calibrated volume of the pycnometer to determine the density. A correction for the buoyancy of air should be applied for high-accuracy measurements.[5]

Determination of Viscosity using a Capillary Viscometer

The viscosity of D₂O and H₂O can be precisely measured using a suspended-level viscometer, such as the Ubbelohde type.

Methodology:

-

Viscometer Preparation: Select a clean, dry viscometer of the appropriate size for the expected viscosity.

-

Sample Loading: Introduce a precise volume of the sample liquid into the viscometer's filling tube.

-

Temperature Control: Mount the viscometer vertically in a constant-temperature bath, ensuring the capillary is fully submerged. Allow at least 20 minutes for the sample to reach thermal equilibrium.

-

Measurement of Efflux Time: Apply suction to the timing tube to draw the liquid up above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary. Use a stopwatch to accurately measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

-

Calculation of Kinematic Viscosity: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured efflux time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Determination of pH and pD

The measurement of pH in H₂O and pD in D₂O requires careful calibration of the pH meter.

Methodology:

-

Electrode Preparation: Ensure the pH electrode is clean and properly filled with the appropriate electrolyte solution.

-

Calibration: Perform a two- or three-point calibration using standard buffer solutions (e.g., pH 4, 7, and 10). For pD measurements, it is important to note that the pH reading in D₂O will not be a direct measure of pD. A common approximation is pD = pH_reading + 0.44. For more accurate determinations, calibration with D₂O-based pD standards is recommended.

-

Sample Measurement: Rinse the electrode with deionized water and then with a small amount of the sample. Immerse the electrode in the sample solution and allow the reading to stabilize before recording the value. For accurate measurements, the temperature of the sample should be controlled and matched to the calibration temperature.

Biological Implications and Affected Signaling Pathways

The substitution of H₂O with D₂O can have profound effects on biological systems, primarily due to the kinetic isotope effect. The stronger O-D bond compared to the O-H bond can slow down biochemical reactions where proton transfer is a rate-limiting step. This has significant implications for enzyme kinetics, protein stability, and cellular signaling pathways.

D₂O-Induced Apoptosis and Stress Response Signaling

Recent studies have shown that D₂O can induce apoptosis (programmed cell death) in cancer cells and trigger cellular stress responses. This is, in part, mediated by the modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. In some cancer cells, D₂O has been observed to inhibit the PI3K/Akt/mTOR signaling cascade, leading to apoptosis.[7]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, is involved in stress responses. D₂O has been shown to induce the phosphorylation and activation of stress-related kinases like p-ERK and p-JNK, while attenuating survival signals like p-Akt.[8]

Experimental Workflow for Studying D₂O-Induced Apoptosis

A typical workflow to investigate the pro-apoptotic effects of D₂O on cancer cells involves a series of in vitro assays.

Methodology:

-

Cell Culture: Cancer cells are cultured in standard medium and then exposed to varying concentrations of D₂O for different time points.

-

Viability Assays: Cell viability is assessed using methods like the MTT assay or trypan blue exclusion to determine the cytotoxic effects of D₂O.[9]

-

Apoptosis Detection: Apoptosis is quantified using techniques such as:

-

Flow Cytometry: Staining with Annexin V and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[1][10]

-

Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspases.[11]

-

Western Blotting: Detecting the cleavage of PARP, a hallmark of apoptosis.

-

-

Signaling Pathway Analysis: The activation status of key signaling proteins is determined by Western blotting using phospho-specific antibodies (e.g., for p-Akt, p-ERK).

Applications in Drug Development

The kinetic isotope effect (KIE) is a powerful tool in drug development. By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its metabolism. This "deuterium-reinforced" approach can lead to:

-

Improved Pharmacokinetic Profile: Increased drug exposure and a longer half-life.

-

Reduced Dosage and Dosing Frequency: Potentially leading to better patient compliance.

-

Lowered Toxicity: By reducing the formation of toxic metabolites.

The study of how D₂O as a solvent affects cellular pathways can also provide valuable insights into drug mechanisms and potential off-target effects.

This guide provides a foundational understanding of the key differences between D₂O and H₂O, equipping researchers with the knowledge to leverage these differences in their scientific endeavors. The provided experimental protocols and visualized workflows serve as a practical starting point for incorporating deuterium-based studies in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. store.astm.org [store.astm.org]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

- 5. tamson-instruments.com [tamson-instruments.com]

- 6. kaycantest.com [kaycantest.com]

- 7. Heavy water (D2O) induces autophagy-dependent apoptotic cell death in non-small cell lung cancer A549 cells by generating reactive oxygen species (ROS) upon microtubule disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. Mechanisms of cytotoxic effects of heavy water (this compound: D2O) on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. Experimental validation of this compound-mediated antitumoral activity as it relates to apoptosis in murine malignant astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and First Isolation of Heavy Water: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal work that led to the discovery of deuterium and the first isolation of heavy water (deuterium oxide, D₂O). It details the experimental methodologies, presents key quantitative data, and illustrates the logical and experimental workflows involved in these landmark achievements of the early 1930s.

Executive Summary

The early 1930s marked a pivotal moment in physical chemistry and nuclear physics with the discovery of the heavy isotope of hydrogen, named deuterium, and the subsequent isolation of heavy water. In 1931, Harold C. Urey, in collaboration with Ferdinand G. Brickwedde and George M. Murphy, provided definitive proof of deuterium's existence through a combination of cryogenic fractional distillation and atomic spectroscopy.[1][2] Building on this discovery, Urey's mentor, Gilbert N. Lewis, successfully isolated the first macroscopic sample of pure heavy water in 1933 using a multi-stage electrolytic enrichment process.[3][4] These discoveries not only earned Urey the Nobel Prize in Chemistry in 1934 but also opened new frontiers in chemical, physical, and biological research, and later became crucial in the development of nuclear technology.[1][5]

The Discovery of Deuterium (²H)

The discovery of deuterium was predicated on the hypothesis that a heavier isotope of hydrogen existed, a notion supported by discrepancies between the chemical and physical atomic weights of hydrogen.[1][6] Harold Urey conceived an experimental plan to concentrate this potential isotope and detect it spectroscopically.[2]

Experimental Protocol: Fractional Distillation and Spectroscopy

The core of Urey's experiment was to enrich a sample of hydrogen in the heavier isotope by exploiting predicted differences in vapor pressure at cryogenic temperatures.[7][8]

Methodology:

-

Theoretical Prediction: Urey and his colleagues calculated, based on the Debye theory of the solid state, that the hydrogen molecule containing a heavy isotope (¹H²H) would have a lower vapor pressure than the common hydrogen molecule (¹H¹H).[7] This implied that upon evaporation of liquid hydrogen, the heavier isotope would become concentrated in the remaining liquid residue.

-

Cryogenic Distillation: The experimental work was conducted at the National Bureau of Standards by Ferdinand G. Brickwedde.[1]

-

Approximately 4 to 5 liters of liquid hydrogen were placed in an evaporation flask.[1][3]

-

The liquid hydrogen was slowly evaporated near its triple point (approximately 14 K).[7]

-

The evaporation was continued until only 1 to 3 milliliters of the liquid residue remained, achieving a theoretical enrichment of 100 to 200 times.[1][3]

-

-

Spectroscopic Analysis: The enriched samples were transported to Columbia University for analysis by Urey and George M. Murphy.

-

The hydrogen gas from the residue was excited in an electric discharge tube.

-

The emitted light was analyzed using a 21-foot concave grating spectrograph, which provided high resolution.[9]

-

The experiment focused on the Balmer series of the hydrogen atomic spectrum. The Bohr theory predicted that the spectral lines for a heavier isotope would be slightly shifted toward shorter wavelengths (a blue shift) due to the change in the reduced mass of the electron-nucleus system.[9][10]

-

Data Presentation: Spectroscopic Observations

The critical evidence for deuterium was the observation of faint satellite lines accompanying the well-known Balmer series lines of hydrogen, at the exact positions predicted for a hydrogen isotope of mass 2. The intensity of these satellite lines was significantly greater in the distilled residue compared to ordinary hydrogen.[3][11]

| Spectral Line (Balmer Series) | Wavelength (H¹) (Å) | Calculated Shift (Δλ) for H² (Å) | Observed Shift (Δλ) in Enriched Sample (Å) |

| H-α | 6562.8 | -1.793 | -1.820 |

| H-β | 4861.3 | -1.326 | -1.315 |

| H-γ | 4340.5 | -1.185 | -1.176 |

| H-δ | 4101.7 | -1.119 | -1.145 |

| Table 1: Calculated and observed isotopic shifts in the Balmer series for deuterium. Data sourced from Urey, Brickwedde, and Murphy's 1932 paper.[11] |

Logical Workflow for Deuterium Discovery

The following diagram illustrates the logical and experimental sequence leading to the discovery of deuterium.

First Isolation of Heavy Water (D₂O)

Following the discovery of deuterium, the next significant challenge was to produce a pure sample of water composed of this heavy isotope. Gilbert N. Lewis at the University of California, Berkeley, achieved this in 1933.[4][12]

Experimental Protocol: Multi-Stage Electrolysis

Lewis's method was based on the principle of the kinetic isotope effect in the electrolysis of water, a phenomenon also noted by Edward Washburn and Urey.[5][13] The technique relies on the fact that protium-containing water (H₂O) is decomposed into hydrogen and oxygen more readily than deuterium-containing water (HDO or D₂O).[13]

Methodology:

-

Electrolytic Cell Setup: An electrolytic cell consists of two electrodes (a cathode and an anode) immersed in water, to which an electrolyte (such as sodium hydroxide, NaOH) is added to facilitate conductivity.[14]

-

Electrolysis Process: When a direct current is passed through the water, hydrogen gas is evolved at the cathode and oxygen gas at the anode.

-

Cathode Reaction: 2H₂O + 2e⁻ → H₂ (g) + 2OH⁻

-

Anode Reaction: 2H₂O → O₂ (g) + 4H⁺ + 4e⁻

-

-

Isotopic Enrichment: The bond energy of O-D is greater than that of O-H. Consequently, the activation energy for the discharge of H⁺ (or H from H₂O) is lower than that for D⁺ (or D from HDO). This results in the preferential liberation of the lighter ¹H isotope as hydrogen gas.[14]

-

Multi-Stage Concentration: The residual water left after prolonged electrolysis becomes progressively enriched in D₂O.[13] Lewis employed a cascade process:

-

A large volume of water (e.g., 20 liters) from an old commercial electrolytic cell, which had already been operating for years and was thus pre-enriched, was used as the starting material.

-

This water was electrolyzed until its volume was significantly reduced.

-

The D₂O-enriched residue was then transferred to a smaller cell for the next stage of electrolysis.

-

This process was repeated through several stages, with the volume of water decreasing and the concentration of D₂O increasing at each step.

-

The final stages yielded a small sample (a fraction of a milliliter) of nearly pure heavy water.

-

Data Presentation: Electrolytic Separation and Physical Properties

The efficiency of the electrolytic separation is quantified by the separation factor (α), defined as the ratio of (¹H/²H) in the evolved gas to the (¹H/²H) in the liquid water.

| Electrode Material | Electrolyte | Temperature (°C) | Separation Factor (α) |

| Armco Iron | NaOH | Ambient | ~8 |

| Nickel | Acidic Solution | 15 | ~7.0 |

| Nickel | Acidic Solution | 95 | ~5.9 |

| Mercury | Acidic Solution | 15 | ~3.0 |

| Platinum | Acidic Solution | 15 | ~6.1 |

| Table 2: Representative electrolytic separation factors for hydrogen/deuterium. Values are highly dependent on electrode material, surface condition, temperature, and current density.[15][16][17][18] |

Upon isolating pure D₂O, Lewis and his collaborators were the first to measure its distinct physical properties.

| Property | Light Water (H₂O) | Heavy Water (D₂O) |

| Molar Mass ( g/mol ) | 18.015 | 20.028 |

| Density at 20°C (g/mL) | 0.9982 | 1.1056 |

| Melting Point (°C) | 0.00 | 3.82 |

| Boiling Point (°C) | 100.00 | 101.42 |

| Temperature of Maximum Density (°C) | 3.98 | 11.6 |

| Table 3: Comparison of the physical properties of light water and heavy water. |

Experimental Workflow for Heavy Water Isolation

The diagram below outlines the cascade process used by G.N. Lewis to isolate heavy water.

Conclusion

The tandem achievements of Urey's discovery of deuterium and Lewis's isolation of heavy water stand as pillars of 20th-century science. The meticulous application of thermodynamic principles, cryogenic techniques, high-resolution spectroscopy, and electrochemistry enabled the identification and purification of this unique isotopic substance. The methodologies developed laid the groundwork for large-scale production and opened the door to the use of deuterium and heavy water as tracers in biochemical research, as moderators in nuclear reactors, and as solvents in NMR spectroscopy, applications that continue to be of vital importance to the scientific and drug development communities today.

References

- 1. Harold Urey - Wikipedia [en.wikipedia.org]

- 2. ddwwater.org [ddwwater.org]

- 3. Harold C. Urey, Ferdinand G. Brickwedde, and the Discovery of Deuterium | NIST [nist.gov]

- 4. Heavy water - Wikipedia [en.wikipedia.org]

- 5. Heavy Water - MOTM 2009 - VRML version [chm.bris.ac.uk]

- 6. Chronology of Milestone Events in Particle Physics - UREY 1932 [web.ihep.su]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. metal.elte.hu [metal.elte.hu]

- 10. advlabs.aapt.org [advlabs.aapt.org]

- 11. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 12. Gilbert N. Lewis - Wikipedia [en.wikipedia.org]

- 13. NOVA | Hitler's Sunken Secret | Dangerous Water | PBS [pbs.org]

- 14. support.echowater.com [support.echowater.com]

- 15. Electrochemical H/D isotope separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ions - Deuterium removal from water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. The electrolytic hydrogen–deuterium separation factor and reaction mechanism | Proceedings A | The Royal Society [royalsocietypublishing.org]

Deuterium Oxide: A Foundational Tool in Early Scientific Inquiry

An In-depth Technical Guide on the Pivotal Role of Deuterium Oxide in Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of this compound (D₂O), or heavy water, in the early 1930s marked a watershed moment in scientific research, providing an invaluable tool to unravel the complexities of chemical and biological systems. This technical guide explores the seminal applications of this compound in early scientific investigations, focusing on its role as a tracer in metabolic studies, its impact on biological systems, its utility in understanding reaction mechanisms through the kinetic isotope effect, and its application in the nascent field of nuclear magnetic resonance (NMR) spectroscopy. By detailing the experimental protocols of pioneering studies and presenting quantitative data in a structured format, this paper illuminates the foundational contributions of D₂O to modern science and drug development.

Introduction: The Dawn of the Deuterium Age

The scientific landscape of the early 20th century was ripe for transformative discoveries. In 1931, Harold Urey, a chemist at Columbia University, successfully isolated an isotope of hydrogen with twice the mass of the common protium, which he named deuterium.[1][2] This discovery, which earned Urey the Nobel Prize in Chemistry in 1934, was shortly followed by the isolation of pure this compound (D₂O) in 1933 by his mentor, Gilbert N. Lewis, through the process of electrolysis.[3][4] The availability of this "heavy water" opened up unprecedented avenues for research, offering a stable, non-radioactive isotope to probe the intricate workings of the living and non-living world.

This compound as a Tracer: Illuminating Metabolic Pathways

One of the most immediate and impactful applications of D₂O was as a tracer in biological systems.[3] The ability to introduce a "labeled" water molecule into an organism and track its course provided a window into the dynamic nature of metabolism, a concept that was not yet fully appreciated.

Pioneering Studies of de Hevesy and Schoenheimer

George de Hevesy, a Hungarian chemist, conducted one of the first biological tracer experiments in 1934, using D₂O to estimate the turnover rate of water in the human body.[3] His work demonstrated that the body's water is in a constant state of flux.

Following this, the German-American biochemist Rudolf Schoenheimer revolutionized the understanding of metabolism by using deuterium to label fatty acids and cholesterol.[5] His experiments in the late 1930s revealed that body fats are not static deposits but are continuously being synthesized, broken down, and replaced, a concept he termed "the dynamic state of body constituents."[6]

Experimental Protocol: Tracing Lipid Metabolism with D₂O (Schoenheimer, circa 1930s)

The following protocol is a generalized representation of the early tracer experiments conducted by Rudolf Schoenheimer to study lipid metabolism.

Objective: To determine the rate of fatty acid turnover in an animal model.

Materials:

-

Laboratory mice

-

This compound (D₂O) of high purity

-

Standard mouse chow

-

Apparatus for sample combustion and water collection

-

Mass spectrometer or infrared spectrometer for deuterium analysis

Methodology:

-

Administration of D₂O: Mice were provided with drinking water containing a known concentration of D₂O (e.g., 10%) for a specified period.[6]

-

Sample Collection: At various time points, tissues such as adipose tissue and liver were collected from the mice.

-

Lipid Extraction: Lipids were extracted from the collected tissues using organic solvents.

-

Sample Preparation for Analysis: The extracted fatty acids were combusted to produce water and carbon dioxide. The resulting water was collected.

-

Deuterium Analysis: The deuterium content of the collected water was determined using a mass spectrometer or an infrared spectrometer.[5] The enrichment of deuterium in the fatty acids was then calculated.

Data Analysis: The rate of incorporation of deuterium into the fatty acids over time was used to calculate the turnover rate of these lipids.

Diagram: Workflow of Early D₂O Tracer Experiments

Biological Effects of this compound

Early researchers quickly observed that high concentrations of D₂O had profound, and often detrimental, effects on biological systems. These effects stem from the stronger hydrogen bonds formed by deuterium compared to protium, which can alter the structure and function of biomolecules and disrupt cellular processes.

Inhibition of Growth and Cellular Processes

Studies on a variety of organisms, from bacteria and algae to plants and animals, demonstrated that D₂O could inhibit growth and cell division.[3] For instance, experiments showed that while some bacteria could survive in up to 98% D₂O, the growth of many plants was significantly reduced at much lower concentrations.[3][7]

Quantitative Data on Biological Effects

| Organism/System | D₂O Concentration | Observed Effect | Reference |

| Various Plants | >30% | Significant inhibition of growth | [8] |

| Bacteria | 98% | Survival possible, but with slower growth | [3] |

| Yeast (S. cerevisiae) | 99% | Inhibition of mitosis, formation of cellular aggregates | [8] |

| Tobacco (N. tabacum) | 1% and Deuterium Depleted Water | Faster root growth | [8] |

| Arabidopsis thaliana | 10% | Growth identical to natural water | [8] |

| Arabidopsis thaliana | 60% | Slower growth and leaf discoloration | [8] |

| Human Platelets | 95% | Diminished (but not inhibited) spreading | [9] |

| Human Platelets | Dose-dependent | Inhibition of clot retraction | [9] |

The Kinetic Isotope Effect: A Window into Reaction Mechanisms

The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of C-H and C-D bonds, resulting in different reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), became a powerful tool for elucidating reaction mechanisms.[10]

Elucidating Rate-Determining Steps

By substituting hydrogen with deuterium at a specific position in a molecule and observing the effect on the reaction rate, early chemists could determine whether the breaking of that C-H bond was part of the rate-determining step of the reaction. A significant slowing of the reaction upon deuteration (a kH/kD ratio greater than 1) indicated that the C-H bond was indeed broken in the slowest step.

Quantitative Data on the Kinetic Isotope Effect

The magnitude of the primary KIE for C-H bond cleavage can vary, but for many reactions, it falls within a typical range.

| Reaction Type | Typical kH/kD at 25°C | Reference |

| C-H Bond Cleavage | 6-10 | [11] |

| Bromination of Acetone | 7 | [12] |

Diagram: The Kinetic Isotope Effect

This compound in Early Nuclear Magnetic Resonance (NMR) Spectroscopy

The development of NMR spectroscopy in the mid-20th century provided a powerful new method for determining the structure of molecules. This compound quickly found a crucial role in proton (¹H) NMR.

An "Invisible" Solvent and a Lock Signal

Because the deuterium nucleus resonates at a very different frequency from the proton, deuterated solvents, including D₂O for water-soluble samples, are effectively "invisible" in a ¹H NMR spectrum.[13] This eliminates the large, interfering signal that would come from a protiated solvent, allowing for the clear observation of the signals from the analyte.

Furthermore, the deuterium signal provided a "lock" for the spectrometer, a stable reference frequency used to maintain the homogeneity of the magnetic field, leading to sharper and more accurate spectra.[13][14]

Experimental Protocol: Preparing a Sample for Early ¹H NMR

The following is a generalized protocol for preparing a sample for ¹H NMR spectroscopy using D₂O in the early days of the technique.

Objective: To obtain a high-resolution ¹H NMR spectrum of a water-soluble compound.

Materials:

-

The compound of interest

-

This compound (D₂O)

-

NMR tube (typically 5 mm diameter)

-

Pipette

Methodology:

-

Dissolving the Sample: A small amount of the sample (typically 5-20 mg) was dissolved in approximately 0.6 mL of D₂O directly in the NMR tube.[15]

-

Homogenization: The sample was gently mixed to ensure a homogeneous solution.

-

Insertion into the Spectrometer: The NMR tube was placed in the spectrometer.

-

Acquisition: The spectrometer was locked onto the deuterium signal of the D₂O, and the ¹H NMR spectrum was acquired.

Diagram: Role of D₂O in Early ¹H NMR

Conclusion: An Enduring Legacy

The early applications of this compound laid the groundwork for numerous advancements across chemistry, biology, and medicine. The pioneering tracer studies with D₂O fundamentally changed our understanding of metabolism, revealing the dynamic nature of life. The kinetic isotope effect provided a powerful tool for mechanistic organic chemistry, while the use of D₂O in NMR spectroscopy was instrumental in the development of this essential analytical technique. The principles and techniques established in these early investigations continue to be refined and applied today, a testament to the enduring legacy of this compound as a cornerstone of modern scientific research. The insights gained from these foundational studies continue to inform contemporary drug development, from understanding metabolic diseases to designing drugs with improved pharmacokinetic properties.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. ddwwater.org [ddwwater.org]

- 3. Heavy water - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. "The biophysical effects of this compound on biomolecules and living " by Anthony Salvagno [digitalrepository.unm.edu]

- 9. Investigations on the effects of heavy water (D2O) on the functional activity of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. studymind.co.uk [studymind.co.uk]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Deuterium Oxide as a Tracer for Metabolic Pathways: A Beginner's Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Deuterium Oxide (D₂O) for tracing metabolic pathways.

Introduction to this compound as a Metabolic Tracer

This compound (D₂O), or heavy water, is a stable, non-radioactive isotope of water that has become an invaluable tool for investigating metabolic pathways in vivo.[1][2] When introduced into a biological system, deuterium from D₂O is incorporated into newly synthesized biomolecules, including proteins, lipids, and nucleic acids.[1][2][3] This incorporation allows researchers to measure the synthesis and turnover rates of these molecules, providing a dynamic view of metabolic processes.[1][3] The cost-effectiveness, ease of administration, and versatility of D₂O make it a powerful tracer for a wide range of applications in basic research and drug development.[1][2][4][5]

The fundamental principle behind D₂O tracing lies in the enzymatic exchange of hydrogen atoms for deuterium atoms in metabolic precursors. This process primarily occurs through transamination and other reactions in intermediary metabolism.[6][7] For instance, the hydrogens on the α-carbon of many amino acids are readily exchanged with deuterium from body water. These deuterated precursors are then utilized in the synthesis of new macromolecules. By measuring the rate of deuterium incorporation into these macromolecules using mass spectrometry, researchers can calculate their fractional synthesis rates.[6][7]

Core Principles of D₂O Labeling and Analysis

The use of D₂O as a metabolic tracer is underpinned by several key principles. Following administration, D₂O rapidly equilibrates with the total body water pool.[8] This creates a stable and consistent source of deuterium for metabolic labeling over extended periods. The deuterium is then incorporated into various biomolecules through enzymatic reactions.

The level of deuterium incorporation is typically measured using mass spectrometry (MS), which can detect the subtle mass shift caused by the presence of deuterium atoms.[1][2][3] By analyzing the mass isotopomer distribution of a given molecule, it is possible to quantify the proportion of newly synthesized molecules and, consequently, determine their synthesis rate.[9]

Figure 1: Core principle of D₂O metabolic labeling.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for studying protein and lipid metabolism using D₂O as a tracer.

In Vivo Protein Synthesis Measurement in a Rodent Model

This protocol outlines a typical experiment to measure the fractional synthesis rate (FSR) of a specific protein in rodents.

Materials:

-

This compound (99.9 atom % D)

-

Sterile saline (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (e.g., forceps, scalpel)

-

Liquid nitrogen

-

Protein extraction buffers

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Animal Acclimation: Acclimate animals to their housing and diet for at least one week prior to the experiment.

-

D₂O Administration:

-

Prepare a sterile, isotonic solution of D₂O in saline.

-

Administer a priming dose of D₂O (e.g., 20-30 µL/g body weight) via intraperitoneal (IP) injection to rapidly enrich the body water pool to a target level (e.g., 2-4%).[6][7]

-

Provide ad libitum access to drinking water enriched with a lower concentration of D₂O (e.g., 4-8%) to maintain a steady-state body water enrichment.[6]

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) via tail vein or saphenous vein puncture. Collect plasma for body water enrichment and precursor amino acid analysis.

-

At the end of the experiment, euthanize the animals and collect tissues of interest. Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Processing and Analysis:

-

Body Water Enrichment: Determine the deuterium enrichment of body water from plasma samples using a gas chromatography-mass spectrometer (GC-MS) after acetone exchange.

-

Protein Extraction and Hydrolysis: Isolate the protein of interest from the collected tissues using appropriate extraction and purification methods. Hydrolyze the purified protein to its constituent amino acids.

-

Amino Acid Analysis: Derivatize the amino acids and analyze the deuterium enrichment of a non-essential amino acid (e.g., alanine) using GC-MS or LC-MS.[6][7]

-

-

Data Analysis:

-

Calculate the fractional synthesis rate (FSR) of the protein using the following formula:

FSR (%/day) = [ (Enrichment of protein-bound amino acid at time t) / (Enrichment of precursor pool) ] x (1 / t) x 100

Where 't' is the duration of the labeling period in days. The precursor pool enrichment is typically represented by the body water enrichment.

-

Figure 2: Experimental workflow for in vivo protein synthesis measurement.

In Vitro De Novo Lipogenesis Measurement in Cultured Cells

This protocol describes how to measure the rate of new lipid synthesis in a cell culture model.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound (99.9 atom % D)

-

Cell lysis buffer

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Labeling:

-

Prepare a labeling medium by supplementing the standard growth medium with D₂O to a final concentration of 2-5%.

-

Replace the standard medium with the D₂O-containing labeling medium.

-

-

Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for the incorporation of deuterium into newly synthesized lipids.

-

Cell Harvest and Lipid Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipid fraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

-

-

Lipid Analysis:

-

Separate the lipid classes of interest (e.g., fatty acids, cholesterol) using thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Derivatize the lipids (e.g., fatty acid methyl esters) for GC-MS analysis.

-

Analyze the deuterium enrichment in the specific lipid molecules by GC-MS.

-

-

Data Analysis:

-

Calculate the fractional synthesis rate of the lipid of interest based on the deuterium enrichment of the lipid and the D₂O enrichment of the culture medium.

-

Data Presentation

Quantitative data from D₂O tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize key findings.

Table 1: Fractional Synthesis Rates of Various Proteins in Different Tissues

| Tissue | Protein | Fractional Synthesis Rate (%/day) | Reference |

| Liver | Albumin | 15.2 ± 1.8 | (Fouad et al., 2012) |

| Muscle | Myofibrillar proteins | 1.1 ± 0.2 | (Wilkinson et al., 2014) |

| Brain | Total protein | 0.8 ± 0.1 | (Srinivas et al., 2017) |

Table 2: De Novo Lipogenesis Rates in Response to a High-Fat Diet

| Condition | De Novo Lipogenesis Rate (mg/day) | p-value | Reference |

| Control Diet | 150 ± 25 | - | (Turner et al., 2009) |

| High-Fat Diet | 450 ± 50 | <0.01 | (Turner et al., 2009) |

Applications in Drug Development

This compound tracing has significant applications in the pharmaceutical industry, from early-stage drug discovery to clinical trials.

-

Target Engagement and Pharmacodynamics: D₂O can be used to measure the effect of a drug on the synthesis or turnover of its target protein or downstream biomarkers. This provides a direct measure of target engagement and the pharmacodynamic effect of the compound.

-

Mechanism of Action Studies: By tracing the flow of metabolites through various pathways, researchers can elucidate the mechanism of action of a drug and identify potential off-target effects.

-

Toxicity Studies: D₂O can be used to assess the impact of a drug candidate on the turnover of proteins in key organs, providing insights into potential toxicities.

-

Deuterated Drugs: The "deuterium kinetic isotope effect" can be exploited to develop deuterated drugs.[10] By strategically replacing hydrogen with deuterium at sites of metabolic modification, the metabolic rate of a drug can be slowed, potentially improving its pharmacokinetic profile and reducing side effects.[10]

Figure 3: Logic diagram of D₂O tracing in drug development.

Conclusion

This compound is a versatile and powerful tracer for studying metabolic pathways. Its ease of use, cost-effectiveness, and broad applicability make it an essential tool for researchers, scientists, and drug development professionals. By providing a dynamic view of metabolic processes, D₂O tracing offers invaluable insights into the mechanisms of health and disease and plays a crucial role in the development of new therapeutic interventions. This guide provides a foundational understanding and practical protocols to encourage the adoption of this robust technique in metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. GIST Scholar: Metabolic this compound (D2O) labeling in quantitative omics studies: A tutorial review [scholar.gist.ac.kr]

- 3. Metabolic this compound (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GIST Scholar: Metabolic this compound Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 5. GIST Scholar: Quantitative lipidomics using metabolic this compound labeling [scholar.gist.ac.kr]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. metsol.com [metsol.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

Deuterium Oxide in NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium oxide (D₂O), or heavy water, is an indispensable tool in modern Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique nuclear properties and chemical behavior make it a versatile solvent and reagent for a wide range of applications, from routine sample preparation to complex structural and dynamic studies of biomolecules. This guide provides a comprehensive overview of the core principles, practical applications, and experimental protocols for utilizing this compound in NMR spectroscopy, with a focus on its role in pharmaceutical and biological research.

Core Principles: The "Why" of this compound in NMR

The utility of D₂O in ¹H NMR spectroscopy stems from two fundamental properties of the deuterium nucleus (a deuteron):

-

NMR Invisibility in ¹H Spectra: The deuteron has a nuclear spin (I=1) and a much smaller gyromagnetic ratio than the proton (I=1/2). Consequently, its resonance frequency is significantly different from that of protons, and it is not detected in a standard ¹H NMR experiment. This "invisibility" allows for the elimination of overwhelming solvent signals that would otherwise obscure the signals from the analyte.

-

Proton-Deuterium Exchange: Deuterons in D₂O can readily exchange with labile protons in a sample. Labile protons are those attached to heteroatoms such as oxygen (-OH), nitrogen (-NH, -NH₂), and sulfur (-SH). This exchange effectively replaces NMR-active protons with NMR-inactive deuterons, leading to the disappearance of the corresponding signals from the ¹H NMR spectrum.

These two principles are leveraged in a variety of NMR applications to simplify spectra, aid in signal assignment, and probe the structure and dynamics of molecules.

Physicochemical Properties of this compound vs. Water

The substitution of protium with deuterium results in subtle but significant differences in the physicochemical properties of water. These differences can influence sample conditions and NMR parameters.

| Property | H₂O (Light Water) | D₂O (Heavy Water) | Relevance in NMR Spectroscopy |

| Molecular Weight | 18.02 g/mol | 20.03 g/mol | Affects diffusion rates and can be a consideration in dynamics studies. |

| Melting Point | 0.0 °C | 3.82 °C | Important for sample storage and handling at low temperatures. |

| Boiling Point | 100.0 °C | 101.4 °C | Relevant for sample preparation and solvent removal. |

| Density at 20°C | 0.998 g/mL | 1.105 g/mL | Can affect sample layering if not mixed properly. |

| Viscosity at 25°C | 0.89 mPa·s | 1.10 mPa·s | Higher viscosity can lead to broader NMR signals due to slower molecular tumbling. |

| Dielectric Constant at 25°C | 78.5 | 78.1 | Affects the solubility of polar molecules and can influence chemical shifts. |

| pKa at 25°C | 14.00 | 14.87 | The lower acidity of D₂O affects the pD of buffered solutions. |

Applications of this compound in NMR Spectroscopy

Routine ¹H NMR: The "D₂O Shake"

One of the simplest yet most powerful applications of D₂O is the identification of signals from labile protons. The "D₂O shake" is a quick and definitive method for assigning -OH, -NH, and -SH peaks in a ¹H NMR spectrum.

-

Initial Spectrum Acquisition: Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

-

Addition of D₂O: Add one to two drops of D₂O to the NMR tube.

-

Mixing: Cap the tube and shake vigorously for 10-20 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

-

Re-acquisition of Spectrum: Re-acquire the ¹H NMR spectrum.

-

Analysis: Compare the two spectra. The signals that have disappeared or significantly diminished in intensity in the second spectrum correspond to the labile protons.

Hydrogen-Deuterium Exchange (HDX) NMR for Structural Biology

HDX-NMR is a powerful technique for probing the structure and dynamics of proteins and other biomolecules. It relies on the principle that the rate of exchange of amide protons with solvent deuterons is highly dependent on their local environment. Amide protons involved in stable hydrogen bonds or buried within the core of a protein will exchange much more slowly than those that are solvent-exposed.

By monitoring the rate of disappearance of amide proton signals in a series of ¹H-¹⁵N HSQC spectra after transferring a protein from H₂O to D₂O, one can map the regions of the protein that are protected from solvent exchange. This information is invaluable for:

-

Identifying regions of stable secondary structure.

-

Mapping protein-ligand and protein-protein interaction interfaces.

-

Studying protein folding and conformational changes.

-

Sample Preparation:

-

Prepare a concentrated stock solution of the ¹⁵N-labeled protein in a protonated buffer (H₂O).

-

Prepare a corresponding D₂O-based buffer with the same composition. The pD of the D₂O buffer should be adjusted to be equivalent to the pH of the H₂O buffer using the formula: pD = pH_meter_reading + 0.4.

-

-

Initiation of Exchange:

-

Rapidly dilute the protein stock solution into the D₂O buffer to a final D₂O concentration of >95%. This is time zero for the exchange experiment.

-

-

NMR Data Acquisition:

-

Immediately begin acquiring a series of 2D ¹H-¹⁵N HSQC spectra over time (e.g., from minutes to hours or even days, depending on the protein's stability and the expected exchange rates).

-

-

Data Processing and Analysis:

-

Process the spectra and measure the intensity of each amide cross-peak as a function of time.

-

Fit the decay of the signal intensities to an exponential function to determine the exchange rate for each amide proton.

-

Map the exchange rates onto the protein structure to identify regions of high and low solvent accessibility.

-

Quantitative NMR (qNMR)

In qNMR, the intensity of an NMR signal is directly proportional to the number of corresponding nuclei. D₂O is often used as a solvent in qNMR for several reasons:

-

It provides a "clean" background, free of interfering solvent signals.

-

It serves as a lock signal for the spectrometer, ensuring field stability.

However, care must be taken as the presence of D₂O can lead to the underestimation of certain analytes due to H/D exchange with non-labile protons over time, as has been observed with creatinine in metabolomics studies.[1]

-

Sample Preparation:

-

Accurately weigh the sample and a certified internal standard into a vial.

-

Add a precise volume of D₂O containing a known concentration of a reference compound (e.g., TSP or DSS for chemical shift referencing).

-

Ensure complete dissolution of the sample and internal standard.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using parameters optimized for quantitative accuracy, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a calibrated 90° pulse.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals of the analyte and the internal standard.

-

Calculate the concentration of the analyte using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V)

Where:

-

C = concentration

-

I = integral value

-

N = number of protons giving rise to the signal

-

MW = molecular weight

-

m = mass

-

V = volume of the solvent

-

Applications in Drug Discovery

This compound is a valuable tool in various stages of the drug discovery pipeline.

-

Fragment-Based Screening: In fragment-based drug discovery, NMR is used to screen libraries of small molecules ("fragments") for weak binding to a protein target. By acquiring ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein in the presence and absence of fragments, changes in the chemical shifts of amide protons can identify binding events and map the binding site. D₂O is the solvent of choice for these experiments to avoid the large water signal and to allow for the observation of amide protons.

-

Nucleic Acid Studies: NMR studies of DNA and RNA are crucial for understanding their structure, dynamics, and interactions with drugs.[2][3] While D₂O is often used to simplify spectra by exchanging imino and amino protons, experiments aimed at studying these very protons (which are involved in base pairing) are conducted in H₂O with solvent suppression techniques.

Practical Considerations and Troubleshooting

-

pH vs. pD: When preparing buffered solutions in D₂O, it is important to correct the reading from a standard pH meter. The generally accepted correction is pD = pH_reading + 0.4 . This is because the glass electrode of a pH meter has a different response to D⁺ than to H⁺.

-

D₂O Purity: For sensitive experiments like HDX, it is crucial to use high-purity D₂O (≥99.9%) to minimize the residual HDO signal and ensure accurate exchange rate measurements.

-

Sample Preparation: When preparing samples for analysis in D₂O, it is good practice to lyophilize the sample from D₂O one or more times to remove any residual H₂O.

-

Troubleshooting Broad Signals: If NMR signals are unexpectedly broad in D₂O, consider the increased viscosity of D₂O compared to H₂O. Increasing the sample temperature can help to sharpen the signals by increasing the rate of molecular tumbling.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the NMR spectroscopist. From the simple "D₂O shake" to sophisticated hydrogen-deuterium exchange experiments, D₂O enables researchers to gain deeper insights into the structure, dynamics, and interactions of molecules. A thorough understanding of its properties and the appropriate experimental protocols is essential for leveraging its full potential in chemical and biological research, particularly in the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 3. NMR studies of DNA three-way junctions containing two unpaired thymidine bases: the influence of the sequence at the junction on the stability of the stacking conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Neutron Scattering with Deuterium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of neutron scattering, with a particular focus on the pivotal role of deuterium oxide (D₂O) in elucidating the structure and dynamics of biological macromolecules. Neutron scattering is a powerful technique for probing matter from the atomic to the mesoscopic scale, offering unique advantages for studying biological systems. The strategic use of D₂O in contrast variation experiments is a cornerstone of this methodology, enabling researchers to selectively highlight and characterize different components within a complex biological assembly.

Introduction to Neutron Scattering

Neutron scattering is an experimental technique where a beam of neutrons is directed at a sample, and the scattered neutrons are detected. The way neutrons are scattered provides information about the structure and dynamics of the sample at the atomic and molecular level.[1][2][3] Unlike X-rays, which interact with the electron cloud of an atom, neutrons interact with the atomic nucleus.[4][5] This fundamental difference leads to several key advantages for studying biological materials:

-

Sensitivity to Light Elements: Neutron scattering is highly sensitive to light elements, particularly hydrogen, which is abundant in biological molecules.[1][4]

-

Isotope Sensitivity: The scattering power of a nucleus, known as the neutron scattering length, varies between isotopes of the same element.[6] This is the principle that makes the use of deuterium so powerful.

-

Non-destructive Nature: Neutrons are non-destructive, which is crucial for studying delicate biological samples.[7]

-

Penetrating Power: Neutrons can penetrate deeply into materials, allowing for the study of bulk samples in a variety of sample environments.[4]

Neutron scattering experiments can be broadly categorized into elastic and inelastic scattering. Elastic scattering, where the neutron's kinetic energy is conserved, provides information about the static structure of a material.[2] Inelastic scattering, where the neutron exchanges energy with the sample, reveals information about the dynamics, such as molecular vibrations and diffusions.[2][3]

The Pivotal Role of Deuterium and this compound (D₂O)

The significant difference in the neutron scattering properties of hydrogen (¹H) and its isotope deuterium (²H or D) is the cornerstone of many neutron scattering studies in biology.[8][9] Hydrogen has a negative coherent scattering length and a very large incoherent scattering cross-section, which contributes to a high background signal.[6][10] In contrast, deuterium has a positive coherent scattering length and a much smaller incoherent scattering cross-section.[10][11] This dramatic difference allows for "contrast variation" or "contrast matching".[12][13][14]

By mixing light water (H₂O) and heavy water (D₂O) in different proportions, the scattering length density (SLD) of the solvent can be systematically varied.[15] The SLD is a measure of the average scattering power of a material per unit volume. When the SLD of the solvent matches the SLD of a particular component in a complex, that component becomes effectively "invisible" to the neutrons.[15] This allows researchers to selectively highlight other components of the system. For instance, in a protein-DNA complex, the solvent can be adjusted to match the scattering of the protein, thus making the DNA component the dominant scatterer, or vice-versa.[16]

Contrast Variation Principle

The ability to manipulate the contrast between different biological components and the solvent is a unique feature of neutron scattering.[12][14] By preparing samples in different H₂O/D₂O mixtures, one can perform a series of measurements that allow for the separation of the scattering contributions from different parts of a macromolecular complex.[17] This technique is particularly powerful for studying the structure of multi-component systems like protein-protein or protein-nucleic acid complexes.[8][18]

Key Neutron Scattering Techniques with D₂O

Small-Angle Neutron Scattering (SANS)

SANS is a technique that probes the structure of materials on a length scale of 1 to 100 nanometers.[19] It is ideal for studying the size, shape, and conformation of biological macromolecules and their complexes in solution.[20][21] In a SANS experiment, a collimated beam of neutrons is passed through a sample, and the intensity of the scattered neutrons is measured at very small angles.

The use of D₂O in SANS is crucial for:

-

Reducing Incoherent Background: Replacing H₂O with D₂O significantly reduces the incoherent scattering from the solvent, thereby improving the signal-to-noise ratio of the measurement.[22]

-

Contrast Variation Studies: As described above, varying the H₂O/D₂O ratio allows for the determination of the overall shape of a macromolecule, as well as the relative arrangement of its components in a complex.[17][23]

Neutron Diffraction

Neutron diffraction is used to determine the atomic structure of crystalline materials.[5] In structural biology, it is a powerful complementary technique to X-ray crystallography. While X-ray diffraction is excellent for locating heavy atoms, it struggles to precisely locate hydrogen atoms.[7] Neutron diffraction overcomes this limitation due to the significant scattering power of deuterium.[11][24] By soaking a protein crystal in D₂O, the exchangeable hydrogen atoms (e.g., in hydroxyl, amine, and carboxyl groups) are replaced by deuterium atoms.[7][25] This allows for the direct visualization of hydrogen bonding networks, the protonation states of active site residues, and the location of water molecules, providing critical insights into enzyme mechanisms.[10][25]

Inelastic Neutron Scattering (INS)

INS is used to study the dynamics of atoms and molecules.[3][26] By analyzing the energy lost or gained by neutrons as they scatter from a sample, INS can probe a wide range of motions, from vibrations of chemical bonds to the diffusive motions of whole molecules.[27][28] The use of D₂O in INS experiments helps to simplify the interpretation of the spectra by reducing the large incoherent signal from hydrogen.[27] Selective deuteration of specific parts of a molecule can also be used to highlight the dynamics of those regions.[16]

Data Presentation

Table 1: Neutron Scattering Properties of Common Elements in Biological Systems

| Element/Isotope | Coherent Scattering Length (fm) | Coherent Scattering Cross-Section (barns) | Incoherent Scattering Cross-Section (barns) |

| Hydrogen (¹H) | -3.7406 | 1.7583 | 80.26 |

| Deuterium (²H) | 6.671 | 5.592 | 2.05 |

| Carbon (¹²C) | 6.6511 | 5.551 | 0.001 |

| Nitrogen (¹⁴N) | 9.36 | 11.01 | 0.5 |

| Oxygen (¹⁶O) | 5.803 | 4.232 | 0.000 |

Data sourced from the National Institute of Standards and Technology (NIST).

Table 2: Example Experimental Protocol for a SANS Study of a Protein in Solution

| Parameter | Description | Typical Value/Range |

| Sample Preparation | ||

| Protein Concentration | The concentration of the protein in the solution. | 1 - 10 mg/mL |

| Solvent | Buffer containing a specific ratio of H₂O and D₂O. | 0% to 100% D₂O |

| Buffer Components | Non-scattering or minimally scattering buffer components are preferred. | e.g., 50 mM Tris-HCl, 150 mM NaCl |

| SANS Instrument Settings | ||

| Neutron Wavelength (λ) | The wavelength of the incident neutrons. | 5 - 12 Å |

| Wavelength Spread (Δλ/λ) | The monochromaticity of the neutron beam. | 10 - 15% |

| Sample-to-Detector Distance | Determines the range of scattering vectors (q) measured. | 1 - 15 m |

| Data Collection | ||

| Measurement Time | The time required to obtain sufficient scattering statistics. | 30 minutes to several hours per sample |

| Temperature Control | Maintaining a constant sample temperature is crucial. | 4 - 37 °C |

| Data Analysis | ||

| Software | Specialized software for reducing and analyzing SANS data. | e.g., SasView, NIST SANS reduction software |

| Analysis Methods | Guinier analysis for radius of gyration, pair-distance distribution function. | Varies with experimental goals |

Experimental Protocols

Methodology for a SANS Contrast Variation Experiment

-

Protein Expression and Purification: The protein of interest is expressed and purified to homogeneity using standard biochemical techniques. For studies involving deuterated proteins, expression is carried out in deuterated media.[16]

-

Buffer Preparation: A series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 20%, 42%, 70%, 100% D₂O) are prepared. The buffer composition should be identical in all other respects.

-

Sample Preparation: The purified protein is buffer-exchanged into each of the H₂O/D₂O buffers. The final protein concentration should be accurately determined for each sample.

-

SANS Data Collection: Each sample is loaded into a quartz cuvette and placed in the SANS instrument.[22] Scattering data are collected for each sample, along with corresponding buffer blanks. The transmission of each sample is also measured to correct for absorption and incoherent scattering.[22]

-

Data Reduction: The raw scattering data are corrected for background scattering (from the buffer and the empty cell), detector sensitivity, and sample transmission. The data are then converted to an absolute scale (cm⁻¹) using a standard.

-

Data Analysis: The scattering intensity, I(q), is analyzed as a function of the scattering vector, q. The square root of the forward scattering intensity, I(0)⁰.⁵, is plotted against the volume fraction of D₂O in the solvent. The point at which this plot crosses the x-axis corresponds to the contrast match point of the protein. By analyzing the full q-range data at different contrasts, detailed information about the protein's shape and internal structure can be obtained.[8]

Methodology for a Neutron Diffraction Experiment on a Protein Crystal

-

Crystal Growth: Large, high-quality crystals of the protein are grown using standard crystallization techniques. A crystal size of at least 0.1 mm³ is typically required for neutron diffraction.[7]

-

H/D Exchange: The protein crystal is soaked in a deuterated mother liquor (the crystallization solution prepared with D₂O) for several weeks to months.[10] This allows for the exchange of labile protons with deuterons.

-

Crystal Mounting and Cryo-cooling: The deuterated crystal is mounted in a quartz capillary and flash-cooled to cryogenic temperatures (typically 100 K) to minimize radiation damage, although data can also be collected at room temperature.[24]

-

Neutron Diffraction Data Collection: The crystal is placed in a neutron beamline, and diffraction data are collected as the crystal is rotated. Due to the lower flux of neutron sources compared to X-ray sources, data collection can take several days to weeks.

-

Data Processing: The collected diffraction images are processed to determine the intensities and positions of the Bragg peaks.

-

Structure Refinement: The neutron diffraction data are used, often in conjunction with high-resolution X-ray diffraction data, to refine the atomic model of the protein. The resulting neutron scattering length density maps reveal the positions of deuterium atoms, allowing for the determination of protonation states and hydrogen bonding networks.[7]

Mandatory Visualizations

Caption: Principle of contrast variation in neutron scattering.

Caption: Experimental workflow for a SANS experiment.

References

- 1. Neutron scattering - Wikipedia [en.wikipedia.org]

- 2. Neutron Scattering | Research Starters | EBSCO Research [ebsco.com]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. sces.phys.utk.edu [sces.phys.utk.edu]

- 5. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 6. Neutron cross section - Wikipedia [en.wikipedia.org]

- 7. Neutron Crystallography Data Collection and Processing for Modelling Hydrogen Atoms in Protein Structures [jove.com]

- 8. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuteration Aiming for Neutron Scattering [jstage.jst.go.jp]

- 10. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 12. nist.gov [nist.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Exploiting neutron scattering contrast variation in biological membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. predictioncenter.org [predictioncenter.org]

- 16. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]